2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine

Overview

Description

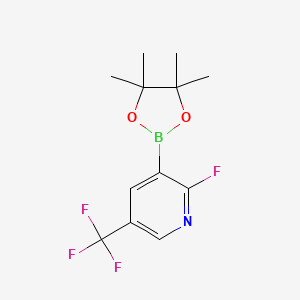

This compound is a pyridine derivative featuring a fluorine atom at position 2, a trifluoromethyl group at position 5, and a pinacol boronic ester at position 2. Its molecular formula is C₁₂H₁₄BF₄NO₂ (MW: ~287.06) . The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the electron-withdrawing trifluoromethyl and fluorine substituents modulate electronic and steric properties, making it valuable in pharmaceutical and materials chemistry .

Biological Activity

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and a trifluoromethyl group, along with a dioxaborolane moiety. Its molecular formula is and it has a molecular weight of approximately 360.2 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Properties

Research indicates that derivatives of pyridine compounds often exhibit anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism typically involves the induction of apoptosis and cell cycle arrest.

- Case Study : A related compound demonstrated significant inhibitory effects on MCF-7 breast cancer cells with an IC50 value in the low micromolar range . Such findings suggest that this compound may also exhibit similar properties.

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes potentially involved in cancer progression and inflammation. For example, it may act as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases and cancer.

- Mechanism : Enzymatic assays have shown that compounds with similar structures can exhibit nanomolar-level inhibition against DYRK1A . This suggests that this compound could be explored for its potential as a DYRK1A inhibitor.

Antimicrobial Activity

Pyridine derivatives have been investigated for their antimicrobial properties against various pathogens. The incorporation of boron into the structure may enhance these properties.

- Research Findings : Some studies indicate that related compounds show promising activity against bacterial strains and fungi. For example, certain derivatives exhibited MIC values significantly lower than standard antibiotics .

Toxicological Profile

The safety profile of the compound is crucial for its development as a therapeutic agent. Preliminary data suggest that while there are irritant effects associated with the compound (H315: causes skin irritation; H319: causes serious eye irritation), further toxicological studies are needed to fully understand its safety profile in vivo .

Data Table: Biological Activities Summary

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine has been investigated for its potential as a pharmaceutical intermediate. Its ability to form stable complexes with biological targets makes it suitable for the development of new drugs.

- Case Study : Research has shown that compounds with similar dioxaborolane structures exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. This compound's unique structure may enhance its efficacy and selectivity against cancer cells.

Catalysis

The presence of boron in the dioxaborolane moiety allows this compound to act as a catalyst in various organic reactions. Its application in cross-coupling reactions is particularly noteworthy.

- Example Reaction : In Suzuki-Miyaura coupling reactions, this compound can be utilized to couple aryl halides with boronic acids efficiently. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Material Science

The compound's unique properties also make it valuable in the field of material science. Its incorporation into polymers can enhance material characteristics such as thermal stability and mechanical strength.

- Research Insight : Studies indicate that incorporating boron-containing compounds into polymer matrices improves their resistance to heat and chemical degradation. This could lead to the development of advanced materials for aerospace and automotive applications.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediate for drug development | Potential anti-cancer agent |

| Catalysis | Catalyst in organic reactions (e.g., Suzuki-Miyaura coupling) | Efficient coupling of aryl halides with boronic acids |

| Material Science | Enhances properties of polymers | Development of heat-resistant materials |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine?

- The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a halogenated pyridine precursor (e.g., 2-fluoro-3-bromo-5-(trifluoromethyl)pyridine) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. Key steps include:

- Halogenation : Bromination at the 3-position of the pyridine ring.

- Boronation : Borylation using B₂pin₂ under inert conditions (argon/nitrogen atmosphere) .

- Purification : Column chromatography (ethyl acetate/hexane gradients) yields the final product with >95% purity .

Q. How is this compound characterized structurally and analytically?

- NMR Spectroscopy : H and F NMR confirm substitution patterns (e.g., fluorine at C2, trifluoromethyl at C5). For example, H NMR typically shows a singlet for the pinacol methyl groups (δ 1.0–1.3 ppm) and pyridine protons (δ 8.0–8.5 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₅BF₄NO₂: 296.1123, observed: 296.1125) .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry for structurally similar boronate esters .

Q. What are its primary applications in chemical synthesis?

- Cross-Coupling Reactions : Acts as a boronic ester intermediate in Suzuki-Miyaura couplings to synthesize biaryl systems, particularly in drug discovery (e.g., antimalarial quinolones) .

- Functionalization : Enables regioselective functionalization of pyridine cores via halogen dance or nucleophilic aromatic substitution .

Advanced Research Questions

Q. How do steric and electronic effects influence its reactivity in palladium-catalyzed cross-couplings?

- Steric Hindrance : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at C3 and trifluoromethyl group at C5 create steric bulk, slowing transmetallation but improving selectivity for aryl-aryl couplings over side reactions .

- Electronic Effects : Electron-withdrawing fluorine and trifluoromethyl groups activate the pyridine ring toward oxidative addition with Pd(0), but may require optimized ligands (e.g., SPhos or XPhos) to enhance catalytic turnover .

Q. What strategies mitigate instability during storage or reaction conditions?

- Storage : Store under argon at –20°C to prevent hydrolysis of the boronate ester. Desiccants (e.g., molecular sieves) are critical for long-term stability .

- Reaction Solvents : Use anhydrous toluene or THF with degassing to avoid boronate decomposition .

Q. How can conflicting NMR data for similar compounds be resolved?

- Case Study : In a synthesis of 5-(trifluoromethyl)pyridine derivatives, overlapping H NMR signals for pyridine protons (δ 7.5–8.5 ppm) were resolved using F NMR to distinguish substituent effects. For example, fluorine at C2 shifts adjacent protons upfield by ~0.3 ppm compared to C3 substitution .

Q. What computational methods predict its reactivity in non-traditional coupling reactions?

- DFT Calculations : Used to model transition states in nickel-catalyzed couplings, predicting favorable activation barriers for C–O bond formation (e.g., with aryl ethers) .

- Docking Studies : Assess interactions with biological targets (e.g., kinase inhibitors) to guide functionalization strategies .

Q. Methodological Challenges and Solutions

Q. Why does the boronate ester group hinder amination reactions, and how is this addressed?

- Challenge : The electron-deficient pyridine ring and boronate ester reduce nucleophilicity, complicating Buchwald-Hartwig amination.

- Solution : Use Pd-Xantphos catalysts and elevated temperatures (100–120°C) to promote C–N bond formation .

Q. How are competing side reactions (e.g., protodeboronation) minimized during cross-couplings?

- Optimized Conditions :

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Isomers and Substitution Patterns

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- However, the electron-withdrawing CF₃ group at position 5 enhances electrophilicity, improving reactivity in electron-deficient systems .

- Isomeric Differences : The structural isomer with F at position 3 and CF₃ at position 2 () has identical molecular weight but distinct electronic properties due to substituent redistribution.

Suzuki-Miyaura Coupling Efficiency

- Target Compound : Demonstrated in for synthesizing dopamine D₁ receptor agonists. The 2-fluoro group may slow coupling due to steric effects but enhances stability of intermediates .

- Non-Fluorinated Analog (CAS 1084953-47-8): Higher reactivity in cross-coupling due to reduced steric bulk, as seen in antimalarial quinolone synthesis ().

- Amino-Substituted Analog (): The NH₂ group increases solubility in polar solvents but may require protection during coupling reactions.

Stability and Handling

Properties

IUPAC Name |

2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BF4NO2/c1-10(2)11(3,4)20-13(19-10)8-5-7(12(15,16)17)6-18-9(8)14/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCZGFALKKFEQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.